3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
Structure and Synthesis: The compound features a benzothiophene core substituted with a chlorine atom at position 3 and a carboxamide group at position 2. This carboxamide bridges to a 1,3-thiazole ring substituted at position 5 with a 4-ethylphenyl group. The structure is confirmed via SMILES notation (CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl) and InChI descriptors .
Properties
IUPAC Name |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS2/c1-2-12-7-9-13(10-8-12)16-11-22-20(26-16)23-19(24)18-17(21)14-5-3-4-6-15(14)25-18/h3-11H,2H2,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYJWOXXFMCWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-ethylphenylthiourea with a suitable haloketone under reflux conditions in an ethanol solvent.
Coupling with Benzothiophene: The synthesized thiazole derivative is then coupled with a benzothiophene carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface receptors, leading to altered cellular responses.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Key Compounds :
Analysis :
- The 4-ethylphenyl group in the target compound contributes to steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller substituents (e.g., methyl or halogen groups).
- Compound 5f (2,4-dichlorobenzyl substituent) demonstrates significant anticancer activity, suggesting that electron-withdrawing groups (e.g., Cl) on the benzyl moiety enhance cytotoxicity .
Variations in the Core Heterocyclic System
Benzothiophene vs. Benzothiazole vs. Indole Derivatives :
Analysis :
- Benzothiophene (target compound) vs. benzothiazole : The sulfur atom in benzothiophene may alter π-stacking interactions compared to benzothiazole’s nitrogen, affecting binding to hydrophobic pockets.
- Indole derivatives (e.g., ) often exhibit enhanced planarity and hydrogen-bonding capacity due to the indole NH group, which is absent in the target compound.
Agonists of Smoothened (SMO) Receptor
SAG and Derivatives :
Analysis :
- SAG incorporates a pyridinylbenzyl group and methylamino cyclohexyl moiety, enabling dual interactions with SMO’s transmembrane domains.
Structural Characterization and Computational Tools
- X-ray Crystallography : Used to confirm the (E)-configuration of imine functionalities in related compounds (e.g., ). The target compound’s structure could be validated similarly .
- Software : SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 (for graphical representation) are critical for structural elucidation .
Biological Activity
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure suggests that it may interact with various biological targets, making it a candidate for further investigation.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In studies, compounds with thiazole rings demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity (MIC) |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | 32 µg/mL |
| Thiazole Derivative B | Escherichia coli | 16 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. For example, certain thiazole-containing compounds have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves disruption of microtubule dynamics, leading to apoptosis in cancer cells.
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of a series of thiazole derivatives, including those structurally related to our compound of interest. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, suggesting that modifications to the thiazole ring can enhance biological activity .
Table 2: Cytotoxicity Data for Thiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | MCF-7 | 0.5 |
| Compound Y | A549 | 1.2 |
| This compound | TBD |
The proposed mechanisms for the biological activity of thiazole derivatives include:
- Inhibition of Key Enzymes : Thiazoles may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Disruption of Microtubule Dynamics : Similar compounds have been documented to interfere with microtubule formation, leading to cell cycle arrest.
- Induction of Apoptosis : Many thiazole derivatives promote apoptosis in cancer cells by activating intrinsic pathways.
Q & A
Basic: What are the standard synthetic routes for 3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3-thiazol-2-amine intermediate via cyclization of 2-amino-5-(4-ethylphenyl)thiazole with chloroacetyl chloride in dioxane under triethylamine catalysis (20–25°C) .
- Step 2: Coupling the thiazole intermediate with 3-chloro-1-benzothiophene-2-carboxylic acid derivatives using carbodiimide-based coupling reagents (e.g., EDC/HOBt).
- Optimization: Reaction conditions (solvent polarity, temperature) must be tailored to minimize side products. For example, ethanol-DMF mixtures are used for recrystallization to ensure purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies proton environments (e.g., ethylphenyl CH₃ at δ 1.2–1.4 ppm, thiazole protons at δ 7.5–8.0 ppm).
- ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and benzothiophene carbons .
- Infrared (IR) Spectroscopy: Detects amide C=O stretches (~1680 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z 439.06 for C₂₁H₁₆ClN₂O₂S) .
Advanced: How does the ethylphenyl substituent influence biological activity compared to structural analogs?
Answer:
- Comparative SAR Studies:
- Replacement of fluorophenyl () with ethylphenyl enhances lipophilicity, improving membrane permeability .
- Ethyl groups may reduce steric hindrance, facilitating target binding (e.g., kinase active sites) .
- Data from Analogs:
- 4-Chlorophenyl derivatives exhibit stronger antimicrobial activity but lower solubility .
- Ethylphenyl analogs show intermediate potency in kinase inhibition assays, suggesting a balance between hydrophobicity and target affinity .
Advanced: What experimental strategies resolve contradictions in reported biological targets?
Answer:
- Case Study: Conflicting reports on MAP kinase 1 () vs. tubulin inhibition (analogous benzothiophenes in ):
- Target Validation: Use isoform-specific inhibitors (e.g., SB203580 for MAPK) in competitive binding assays.
- Cellular Assays: Compare effects on cell cycle (MAPK-dependent) vs. microtubule dynamics (tubulin-dependent) .
- Structural Analysis: Molecular docking studies highlight key interactions (e.g., ethylphenyl with MAPK1’s hydrophobic pocket) .
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
Answer:
- Critical Parameters:
- Solvent Choice: Dioxane enhances cyclization efficiency over THF due to higher boiling point and polarity .
- Catalyst Loading: Triethylamine (1.4 eq.) minimizes HCl byproduct formation during thiazole ring closure .
- Workup: Precipitation at pH 8–9 (ammonia solution) improves yield by 15–20% compared to acidic conditions .
- Scale-Up Challenges:
- Column chromatography is replaced with recrystallization (ethanol-DMF) for cost-effective purification .
Advanced: What computational methods support the design of derivatives with enhanced activity?
Answer:
- Molecular Dynamics (MD): Simulates ligand-protein stability (e.g., benzothiophene-carboxamide binding to MAPK1 over 100 ns trajectories) .
- QSAR Models:
Advanced: How do researchers address discrepancies in cytotoxicity data across cell lines?
Answer:
- Methodological Adjustments:
- Normalize cytotoxicity assays (e.g., MTT) to cell doubling times and confluence levels.
- Use isogenic cell lines to isolate genetic factors (e.g., p53 status in ).
- Meta-Analysis:
- Pool data from multiple studies (e.g., IC₅₀ ranges: 2–15 µM in leukemia vs. 20–50 µM in solid tumors) to identify tissue-specific resistance mechanisms .
Advanced: What are the key challenges in crystallizing this compound for X-ray studies?
Answer:
- Crystallization Issues:
- Low solubility in common solvents (e.g., DMSO) necessitates mixed-solvent systems (e.g., DMF/water).
- Polymorphism risks require slow evaporation at controlled humidity .
- Successful Cases:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
